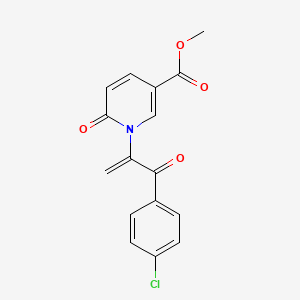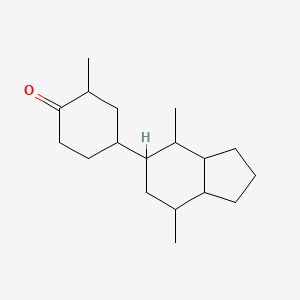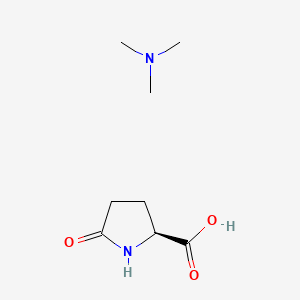![molecular formula C7H14N6O4 B12674519 [(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol CAS No. 38228-21-6](/img/structure/B12674519.png)
[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol is a chemical compound with the molecular formula C7H14N6O4 and a molecular weight of 246.224 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of [(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol typically involves the reaction of cyanuric chloride with formaldehyde and ammonia under controlled conditions . The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of [(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s triazine core plays a crucial role in its activity .
Comparison with Similar Compounds
[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol can be compared with other triazine derivatives such as:
6-Amino-1,3,5-triazine-2,4(1H,3H)-dione: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its high energy properties, this compound is used in energetic materials.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Another high-energy material with applications in explosives and propellants.
This compound stands out due to its unique combination of functional groups, which impart specific chemical reactivity and potential biological activities.
Properties
CAS No. |
38228-21-6 |
|---|---|
Molecular Formula |
C7H14N6O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
[[4-amino-6-[bis(hydroxymethyl)amino]-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C7H14N6O4/c8-5-9-6(12(1-14)2-15)11-7(10-5)13(3-16)4-17/h14-17H,1-4H2,(H2,8,9,10,11) |
InChI Key |
WEAJVJTWVRAPED-UHFFFAOYSA-N |
Canonical SMILES |
C(N(CO)C1=NC(=NC(=N1)N)N(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


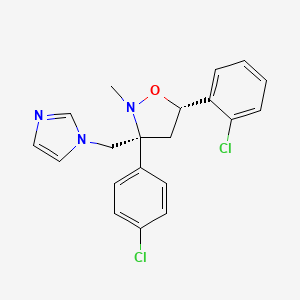

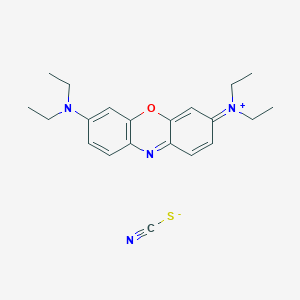

![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)


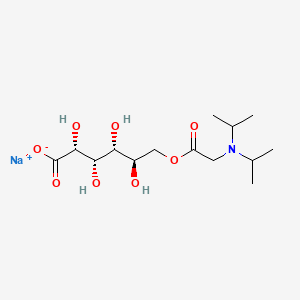
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)
![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
